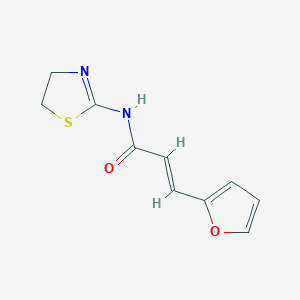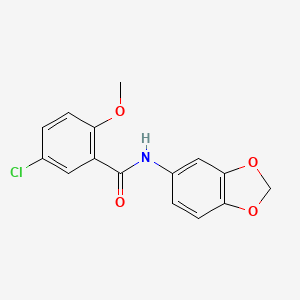![molecular formula C11H12Cl2N2O2 B5877949 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5877949.png)
4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine, also known as DCMP, is a chemical compound that has gained significant attention in the field of scientific research. DCMP is a heterocyclic compound that consists of a pyridine ring and a morpholine ring, with a carbonyl group attached to the pyridine ring. The compound is synthesized using a specific method, and its mechanism of action, as well as its biochemical and physiological effects, have been extensively studied.
Mécanisme D'action
The mechanism of action of 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of inflammatory mediators. 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has also been shown to inhibit the activity of certain kinases, such as protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has been shown to have a number of biochemical and physiological effects. The compound has been found to inhibit the production of inflammatory mediators, such as prostaglandins, and to inhibit the growth of cancer cells. 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has also been shown to have antiviral activity against certain viruses, such as herpes simplex virus. In addition, 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has been found to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has a number of advantages and limitations for use in lab experiments. One advantage is that the compound is relatively easy to synthesize and has a high yield. In addition, 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has been found to have a low toxicity profile, making it a safe candidate for use in lab experiments. However, one limitation is that the mechanism of action of 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine. One direction is to further investigate the mechanism of action of the compound, in order to better understand its biochemical and physiological effects. Another direction is to explore the potential applications of 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine in the treatment of inflammatory diseases, cancer, and viral infections. Finally, future research could focus on developing new derivatives of 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine that have improved efficacy and lower toxicity.
Méthodes De Synthèse
4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine is synthesized using a specific method that involves the reaction of 2,6-dichloro-4-methylpyridine-3-carboxylic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place under mild conditions, and the yield of the product is high.
Applications De Recherche Scientifique
4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has been extensively studied for its potential applications in scientific research. The compound has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine has also been shown to inhibit the growth of cancer cells and to have antiviral activity against certain viruses, such as herpes simplex virus.
Propriétés
IUPAC Name |
(2,6-dichloro-4-methylpyridin-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-7-6-8(12)14-10(13)9(7)11(16)15-2-4-17-5-3-15/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJNAMBIDYDXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N2CCOCC2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dichloro-4-methylpyridin-3-yl)(morpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5877875.png)

![N,N'-[(2-chlorophenyl)methylene]diacetamide](/img/structure/B5877887.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5877892.png)
![N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5877896.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5877907.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B5877912.png)




![2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5877970.png)
![4-methoxy-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5877977.png)
